N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-8-5-7(1-2-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJLVBINDWFWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with cyanogen bromide to introduce the cyanide group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide, enabling comparative analysis:
Key Observations :
- Substituent Effects: The 3-chloro-4-fluorophenyl group introduces stronger electron-withdrawing effects than 3-chlorophenyl or 4-methoxyphenoxy substituents, which may influence electronic distribution and steric interactions in biological systems.
- Synthesis: The diethyl-substituted analogue achieved 78% yield with a diastereomer ratio of 23:1, suggesting that bulky or electron-donating substituents (e.g., methoxy, diethyl) favor high stereoselectivity .
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropane ring, a cyanide group, and a carboxamide functional group. The presence of the 3-chloro and 4-fluoro substituents on the phenyl ring enhances its reactivity and biological interactions.
Molecular Formula: CHClFNO
Molecular Weight: 232.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition: The compound has shown inhibitory effects on tyrosinase (EC 1.14.18.1), which is involved in melanin production. This inhibition could have implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .
- Receptor Interaction: It may also modulate the activity of G-protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.
Case Studies
Case Study 1: Tyrosinase Inhibition
In a recent investigation, compounds incorporating the 3-chloro-4-fluorophenyl motif were synthesized and tested for their ability to inhibit tyrosinase derived from Agaricus bisporus. The results indicated that the presence of this fragment significantly enhanced inhibitory activity compared to reference compounds .
| Compound | IC50 Value (µM) |
|---|---|
| Reference Compound | 25 |
| This compound | 10 |
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 30 µg/mL against E. coli, indicating promising antimicrobial properties.
Q & A
Q. What are common synthetic impurities, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
